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3-Aminobenzo[d]isoxazole-5-carbonitrile

Catalog No.
S9049553
CAS No.
M.F
C8H5N3O
M. Wt
159.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminobenzo[d]isoxazole-5-carbonitrile

Product Name

3-Aminobenzo[d]isoxazole-5-carbonitrile

IUPAC Name

3-amino-1,2-benzoxazole-5-carbonitrile

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C8H5N3O/c9-4-5-1-2-7-6(3-5)8(10)11-12-7/h1-3H,(H2,10,11)

InChI Key

BLJRIFKEHDJSNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NO2)N

3-Aminobenzo[d]isoxazole-5-carbonitrile is a heterocyclic aromatic organic compound characterized by an isoxazole ring fused to a benzo[d] ring. It features an amino group at the 3-position and a carbonitrile group at the 5-position. The molecular formula of this compound is C8H5N3O\text{C}_8\text{H}_5\text{N}_3\text{O}, with a molecular weight of approximately 159.14 g/mol. Its structure can be represented by the InChI key FGOZHSVITQQCEE-UHFFFAOYSA-N, and its canonical SMILES notation is C1=CC2=NOC(=C2C=C1C#N)N.

, including:

  • Oxidation: Using agents such as potassium permanganate or chromic acid, this compound can be oxidized to form carboxylic acids or ketones.
  • Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can convert it to amines or alcohols.
  • Substitution: Nucleophilic substitution reactions can occur using alkyl halides in the presence of a base, leading to the formation of alkylated derivatives.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 3-Aminobenzo[d]isoxazole-5-carbonitrile exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential as an enzyme inhibitor and has shown promise in targeting various biological pathways. Its derivatives have been studied for antimicrobial and antioxidant activities, making it a candidate for further development in therapeutic applications .

The synthesis of 3-Aminobenzo[d]isoxazole-5-carbonitrile typically involves the cyclization of suitable precursors. A common method includes the reaction of 3-aminobenzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium acetate, usually conducted in solvents such as ethanol or methanol under elevated temperatures. Alternative methods may involve multicomponent reactions and microwave-assisted synthesis, which enhance yield and efficiency .

3-Aminobenzo[d]isoxazole-5-carbonitrile has diverse applications across various fields:

  • Medicinal Chemistry: Potential drug development targeting specific diseases.
  • Biological Studies: Used as a probe to investigate enzyme activities and binding interactions.
  • Industrial Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds and is involved in producing dyes and pigments .

Interaction studies have demonstrated that 3-Aminobenzo[d]isoxazole-5-carbonitrile can bind effectively to specific molecular targets, influencing enzyme activity and receptor interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic benefits. The compound's ability to modulate biological pathways makes it a valuable candidate for further exploration in drug design .

Several compounds share structural similarities with 3-Aminobenzo[d]isoxazole-5-carbonitrile, including:

  • Isoxazole - A five-membered heterocyclic compound containing one nitrogen atom.
  • Benzo[d]isoxazole - A derivative featuring a benzo ring fused to an isoxazole.
  • Aminobenzonitriles - Compounds containing amino groups on benzene rings with nitrile substituents.

Comparison Table

CompoundSimilaritiesUnique Features
IsoxazoleContains nitrogen in the ringSimpler structure without additional functional groups
Benzo[d]isoxazoleShares the fused ring systemLacks the amino and carbonitrile groups
AminobenzonitrilesContains amino and nitrile groupsNo isoxazole ring present

The unique combination of an amino group, carbonitrile group, and isoxazole structure distinguishes 3-Aminobenzo[d]isoxazole-5-carbonitrile from these similar compounds, making it particularly interesting for both synthetic and biological applications .

Green Chemistry Approaches in Multicomponent Reaction Systems

The development of environmentally benign synthetic routes for 3-aminobenzo[d]isoxazole-5-carbonitrile derivatives has been a focal point in recent research. A prominent strategy involves multicomponent reactions (MCRs) that converge hydroxylamine hydrochloride, malononitrile, and aryl/heteroaryl aldehydes in solvent-free or agro-waste-derived media. For instance, Beyzaei et al. demonstrated that combining malononitrile (1), hydroxylamine hydrochloride (2), and substituted aldehydes (3a–i) in a choline chloride:urea deep eutectic solvent (DES) yields 5-amino-isoxazole-4-carbonitriles (4a–i) with 86–92% efficiency. This method eliminates hazardous solvents and reduces reaction times to 3–5 hours, aligning with green chemistry principles.

Key advantages of this approach include:

  • Atom economy: By avoiding intermediate isolations, MCRs minimize waste.
  • Scalability: Gram-scale syntheses have been achieved without yield compromise.
  • Functional group tolerance: Electron-withdrawing (-NO₂, -CN) and donating (-OCH₃, -CH₃) groups on aldehydes do not hinder cyclization.

Table 1: Representative 5-Amino-isoxazole-4-carbonitriles Synthesized via Green MCRs

CompoundR Group (Aldehyde)Yield (%)Reaction Time (h)
4a4-NO₂-C₆H₄923.0
4b3-Cl-C₆H₄893.5
4i2-Furyl864.0

Catalytic Optimization Using Deep Eutectic Solvents

Deep eutectic solvents (DES), such as choline chloride:urea or K₂CO₃/glycerol mixtures, have emerged as sustainable media for isoxazole synthesis. These solvents enhance reaction rates by stabilizing intermediates through hydrogen bonding and electrostatic interactions. For example, Álvarez et al. reported that DES facilitates a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles via cyclocondensation, achieving yields up to 95%. The DES could be reused five times without significant activity loss, underscoring its economic viability.

Mechanistic studies reveal that DES acts as both a catalyst and solvent:

  • Activation of hydroxylamine: DES deprotonates hydroxylamine hydrochloride, generating reactive NH₂O⁻ species.
  • Nucleophilic attack: The nitrile group of malononitrile undergoes nucleophilic addition by NH₂O⁻, forming an imine intermediate.
  • Cyclization: Intramolecular oxygen attack on the nitrile carbon closes the isoxazole ring.

Table 2: Impact of DES Composition on Reaction Efficiency

DES SystemTemperature (°C)Yield (%)
Choline chloride:urea6092
K₂CO₃/glycerol8088
ZnCl₂:acetamide10078

Mechanistic Pathways in Isoxazole Ring Formation

The formation of the isoxazole ring in 3-aminobenzo[d]isoxazole-5-carbonitrile derivatives proceeds via concerted cyclization or stepwise mechanisms, depending on the substrate and reaction conditions. A seminal study by Álvarez et al. identified two predominant pathways:

  • Pathway A (Alkaline Medium): α,β-Dihalo carboxylic acid nitriles react with hydroxylamine in alkaline conditions to form an enolate intermediate, which undergoes cyclization to yield the isoxazole core. For example, treating α,β-dibromo-butyric acid nitrile with hydroxylamine at pH 10–12 produces 3-amino-5-methylisoxazole in 85% yield.

  • Pathway B (Acid-Catalyzed): In acidic media, protonation of the nitrile group enhances electrophilicity, facilitating nucleophilic attack by hydroxylamine. Subsequent dehydration and ring closure yield the isoxazole.

Density functional theory (DFT) calculations support Pathway A as the lower-energy route, with a calculated activation energy of 25.3 kcal/mol for the cyclization step.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

159.043261791 g/mol

Monoisotopic Mass

159.043261791 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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